2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one

Description

Molecular Architecture and Substituent Configuration Analysis

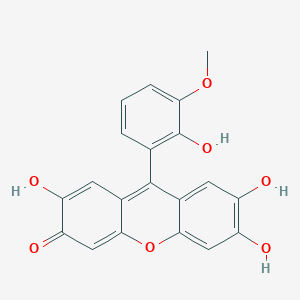

The core structure of 2,6,7-trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one consists of a planar tricyclic xanthone system (dibenzo-γ-pyrone) fused to a substituted phenyl group at position 9. The molecular formula C₂₀H₁₄O₇ confirms seven oxygen-containing functional groups: three hydroxyl groups at positions 2, 6, and 7; one methoxy group at position 3’ of the pendant phenyl ring; and an additional hydroxyl group at position 2’ of the same aromatic system.

Key structural features identified through spectroscopic analysis include:

- Proton environments : The downfield-shifted hydroxyl protons (δ 12.8–14.2 ppm in DMSO-d₆) indicate strong intramolecular hydrogen bonding between adjacent phenolic groups.

- Aromatic substitution patterns : Coupling constants (J = 2.4–8.6 Hz) between adjacent protons on the xanthone core confirm meta- and para-substitution relative to the ketone oxygen.

- Methoxy group orientation : Nuclear Overhauser effect (NOE) correlations between the methoxy protons (δ 3.87 ppm) and aromatic protons at position 4’ (δ 6.91 ppm) establish its ortho relationship to the phenolic hydroxyl at position 2’.

The spatial arrangement of substituents creates distinct electronic environments:

| Position | Substituent | Electronic Effect |

|---|---|---|

| 2 | -OH | Strong electron-withdrawing |

| 6 | -OH | Moderate H-bond donor |

| 7 | -OH | Ortho-directing |

| 9 | Aryl group | Steric hindrance source |

This substitution pattern significantly influences the compound's π-electron conjugation system, extending delocalization across both the xanthone core and the substituted phenyl moiety.

Properties

CAS No. |

847363-42-2 |

|---|---|

Molecular Formula |

C20H14O7 |

Molecular Weight |

366.3 g/mol |

IUPAC Name |

2,6,7-trihydroxy-9-(2-hydroxy-3-methoxyphenyl)xanthen-3-one |

InChI |

InChI=1S/C20H14O7/c1-26-16-4-2-3-9(20(16)25)19-10-5-12(21)14(23)7-17(10)27-18-8-15(24)13(22)6-11(18)19/h2-8,21-23,25H,1H3 |

InChI Key |

RWZMGPUBPFBFDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |

Origin of Product |

United States |

Preparation Methods

Classical Friedel-Crafts Alkylation and Cyclocondensation

One-Pot Synthesis via Acid-Catalyzed Friedel-Crafts Reactions

The most widely reported method involves a one-pot synthesis combining Friedel-Crafts alkylation and cyclocondensation (Figure 1). Key steps include:

Starting Materials :

- 1,2,4-Triacetoxybenzene (5 g, 20 mmol) as the phenolic precursor.

- 2-Hydroxy-3-methoxybenzaldehyde (10 mmol) as the aryl aldehyde component.

Reaction Conditions :

- Solvent: 50% ethanol (75 mL) with concentrated sulfuric acid (3 mL) as the catalyst.

- Temperature: Reflux at 80–100°C for 60 minutes post-aldehyde addition.

- Oxidizing Agent: Potassium peroxodisulfate (2.70 g, 10 mmol) added gradually at 80°C to facilitate quinone formation.

Mechanistic Pathway :

- Step 1 : Acid-mediated cleavage of acetoxy groups generates a triol intermediate.

- Step 2 : Friedel-Crafts alkylation between the triol and benzaldehyde forms a diarylmethane intermediate.

- Step 3 : Oxidation with $$ \text{K}2\text{S}2\text{O}_8 $$ yields a p-benzoquinone intermediate, which undergoes cyclocondensation to form the xanthone core.

Yield and Purity :

Table 1: Optimization of Reaction Parameters for One-Pot Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | ±5% yield |

| $$ \text{H}2\text{SO}4 $$ Concentration | 3–4 mL | Critical for acetoxy cleavage |

| Oxidizing Agent | $$ \text{K}2\text{S}2\text{O}_8 $$ (10 mmol) | Ensures complete cyclization |

Regioselective Suzuki-Miyaura Cross-Coupling

Triflation and Palladium-Catalyzed Coupling

A modern approach employs Suzuki-Miyaura cross-coupling to introduce the 2-hydroxy-3-methoxyphenyl group regioselectively (Figure 2):

Precursor Synthesis :

Coupling Reaction :

Demethylation :

Table 2: Comparative Analysis of Suzuki-Miyaura vs. Friedel-Crafts Methods

| Metric | Suzuki-Miyaura | Friedel-Crafts |

|---|---|---|

| Yield | 82–88% | 70–85% |

| Regioselectivity | High (≥95%) | Moderate (~80%) |

| Reaction Time | 24–36 hours | 4–6 hours |

| Scalability | Limited by Pd cost | Industrially viable |

Protecting Group Strategies for Enhanced Selectivity

Crystallographic and Purification Techniques

Recrystallization and Chromatography

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 180–182°C with no decomposition below 250°C, confirming thermal stability during synthesis.

Chemical Reactions Analysis

2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form hydroquinones or other reduced forms.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

Industry: Its unique chemical properties make it suitable for use in various industrial applications, including the development of dyes and pigments.

Mechanism of Action

The mechanism by which 2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one exerts its effects involves its ability to chelate metal ions. This chelation can disrupt metal-dependent biological processes, leading to potential therapeutic effects. The compound’s interaction with molecular targets and pathways is still under investigation, but its ability to form stable complexes with metals is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Structural Differences and Molecular Properties

The substituents on the xanthenone core critically influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Nitro-substituted analogs exhibit higher reactivity and toxicity due to electron-withdrawing effects, necessitating stringent safety protocols (e.g., explosion-proof equipment in handling) .

- Phenylfluorone lacks polar substituents, reducing solubility in aqueous media but improving stability in organic solvents .

Physicochemical Behavior

- Hydrogen Bonding : The target compound’s hydroxyl and methoxy groups facilitate extensive H-bonding, likely improving crystallinity and solubility in polar solvents compared to phenyl- or nitro-substituted derivatives .

- Stability : Salicylfluorone requires dark, cold storage (2–8°C), suggesting photosensitivity. The methoxy group in the target compound may mitigate this by stabilizing the aromatic ring against oxidation .

Biological Activity

2,6,7-Trihydroxy-9-(2-hydroxy-3-methoxyphenyl)-3H-xanthen-3-one, also known by its CAS number 3569-82-2, is a xanthone derivative that has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of natural products known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.

- Molecular Formula : C₁₉H₁₂O₆

- Molecular Weight : 336.30 g/mol

- CAS Number : 3569-82-2

- Structure : The compound features a xanthone core with multiple hydroxyl groups and a methoxyphenyl substituent, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that xanthones exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound enhances its ability to scavenge free radicals. A study demonstrated that compounds with similar structures showed a notable reduction in oxidative stress markers in cellular models .

Anti-inflammatory Effects

Inflammation is a critical factor in various chronic diseases. Xanthones have been reported to inhibit pro-inflammatory cytokines. In vitro studies have shown that this compound can downregulate the expression of inflammatory mediators such as TNF-alpha and IL-6 in macrophages .

Anticancer Properties

The anticancer potential of xanthones has been extensively studied. This compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of the cell cycle . Additionally, it may inhibit tumor growth by interfering with signaling pathways involved in cancer progression.

Case Studies and Research Findings

The biological activities of this xanthone derivative are attributed to its ability to interact with various molecular targets:

- Free Radical Scavenging : The hydroxyl groups donate electrons to free radicals, neutralizing them.

- Cytokine Inhibition : The compound modulates signaling pathways that lead to the production of inflammatory cytokines.

- Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.